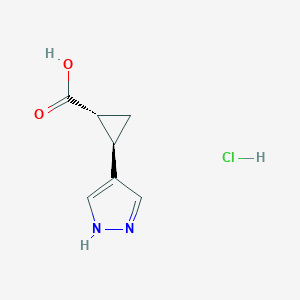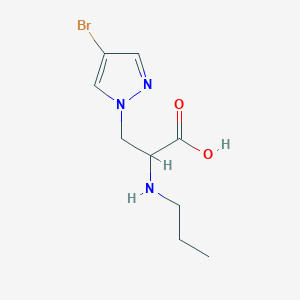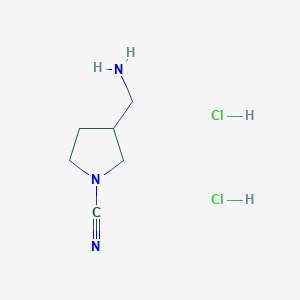
4,5,6-Trichloropyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil . Trichloropyrimidine-2-carbonitrile is of particular interest due to its multiple reactive sites, making it a valuable scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloropyrimidine-2-carbonitrile can be synthesized through various routes. One efficient method involves the reaction of tetracyanoethene with sulfur dichloride, which produces trichloropyrimidine-2-carbonitrile as a minor product . Another method starts from 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement, oxidation, and chlorination to yield trichloropyrimidine-2-carbonitrile .
Industrial Production Methods: Industrial production methods for trichloropyrimidine-2-carbonitrile typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions: Trichloropyrimidine-2-carbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction . These reactions are facilitated by the presence of chlorine atoms and the nitrile group, which are reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in reactions with trichloropyrimidine-2-carbonitrile include DABCO (1,4-diazabicyclo[2.2.2]octane), which acts as a nucleophile in substitution reactions . Other reagents include sulfuric acid for oxidation reactions and various organometallic reagents for coupling reactions .
Major Products Formed: The major products formed from reactions with trichloropyrimidine-2-carbonitrile depend on the specific reaction conditions and reagents used. For example, reaction with DABCO in acetonitrile at room temperature yields substituted piperazine derivatives .
Scientific Research Applications
Trichloropyrimidine-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a synthetic scaffold for the development of new compounds with potential pharmaceutical applications . In biology, it is studied for its interactions with various biomolecules, including nucleic acids and proteins . In medicine, derivatives of trichloropyrimidine-2-carbonitrile are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trichloropyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological outcomes. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Trichloropyrimidine-2-carbonitrile can be compared with other polychlorinated pyrimidines, such as tetrachloropyrimidine . While both compounds share similar reactive sites, trichloropyrimidine-2-carbonitrile is unique due to the presence of the nitrile group, which offers additional reactivity and potential for functionalization . Other similar compounds include 4,5,6-trichloropyrimidine-2-carboxamide and 4,6-dichloropyrimidine-2-carbonitrile .
Properties
Molecular Formula |
C5Cl3N3 |
|---|---|
Molecular Weight |
208.43 g/mol |
IUPAC Name |
4,5,6-trichloropyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5Cl3N3/c6-3-4(7)10-2(1-9)11-5(3)8 |
InChI Key |
XGEJRWSZUQUEKB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)







